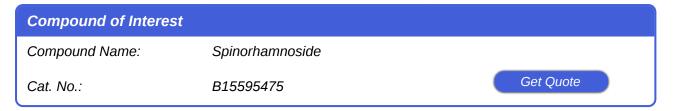


Spinorhamnoside: A Technical Guide to Its Physicochemical Properties and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorhamnoside is a flavonoid rhamnoside that has been isolated from the seeds of Ziziphus jujuba Mill var. Spinosa[1]. As a member of the flavonoid family, a class of phytochemicals known for a wide range of biological activities, **Spinorhamnoside** holds potential for investigation in drug discovery and development[2]. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties[2][3][4]. This technical guide provides a comprehensive overview of the known physicochemical properties of **Spinorhamnoside**, detailed experimental protocols for its study, and an exploration of its potential biological signaling pathways based on evidence from closely related compounds.

Physicochemical Properties of Spinorhamnoside

The fundamental physicochemical properties of **Spinorhamnoside** are crucial for its handling, formulation, and analysis. While specific experimental data for some properties are not widely reported, the following table summarizes the available computed and predicted data.



Property	Value	Source
Molecular Formula	C34H40O15	PubChem, ChemicalBook
Molecular Weight	688.68 g/mol	PubChem, ChemicalBook
Exact Mass	688.23672056 Da	PubChem
Boiling Point	788.3 ± 60.0 °C (Predicted)	ChemicalBook
Density	1.51 ± 0.1 g/cm ³ (Predicted)	ChemicalBook
рКа	7.17 ± 0.40 (Predicted)	ChemicalBook
XLogP3-AA	1.5	PubChem
Hydrogen Bond Donors	6	PubChem
Hydrogen Bond Acceptors	15	PubChem
Melting Point	Not reported in the literature	-
Solubility	Not reported in the literature	-
Optical Rotation	Not reported in the literature	-

Experimental Protocols Isolation and Purification from Ziziphus spinosa Seeds

Spinorhamnoside is naturally found in the seeds of Ziziphus spinosa. A robust method for its isolation and purification is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids irreversible sample adsorption onto solid supports[5][6][7].

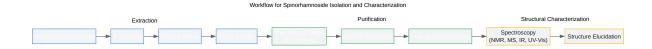
Methodology:

- Extraction:
 - Dry and powder the seeds of Ziziphus spinosa.
 - Perform reflux extraction using an optimized ethanol concentration (e.g., 60-80% ethanol in water) with a solid-to-liquid ratio of approximately 1:25 g/mL for 1-2 hours[8].



- Collect the extract and concentrate it under reduced pressure to remove ethanol, yielding a crude extract.
- Preliminary Purification (Optional):
 - The crude extract can be passed through a macroporous resin column (e.g., D101) to enrich the flavonoid fraction[8]. Elute with a stepwise gradient of ethanol.
- High-Speed Counter-Current Chromatography (HSCCC) Purification:
 - Solvent System Selection: The choice of a two-phase solvent system is critical. A common system for flavonoids is an ethyl acetate-n-butanol-water (e.g., 4:1:5 v/v/v) or a chloroform-methanol-water (e.g., 4:3:2 v/v/v) mixture[7][9]. The system should be thoroughly mixed and allowed to separate into two distinct phases.
 - HSCCC Operation:
 - Fill the multilayer coil column entirely with the stationary phase (typically the more polar phase).
 - Rotate the apparatus at a high speed (e.g., 800-1000 rpm) to establish hydrodynamic equilibrium.
 - Pump the mobile phase (the less polar phase) through the column at a specific flow rate (e.g., 5-10 mL/min)[7].
 - Once the mobile phase emerges and equilibrium is reached, inject the enriched flavonoid extract dissolved in a small volume of the solvent system.
 - Continuously pump the mobile phase and collect fractions using a fraction collector.
 - Monitoring: Monitor the effluent using a UV detector, typically at a wavelength around 257 nm or 280 nm for flavonoids[7][10].
 - Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to identify those containing pure
 Spinorhamnoside. Combine the pure fractions and evaporate the solvent to obtain the purified compound.





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Caption: General workflow for isolation and characterization.

Spectroscopic Characterization Protocols

Structural elucidation of **Spinorhamnoside** relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: Dissolve a pure sample (2-5 mg) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals and to determine the connectivity between the aglycone and the sugar moieties.
 - Expected Signals: The ¹H NMR spectrum is expected to show signals in the aromatic region (for the flavonoid core), specific signals for the anomeric protons of the rhamnose units, and a complex region for the other sugar protons. The ¹³C NMR spectrum will show distinct signals for carbonyl carbons, aromatic carbons, and sugar carbons[11][12].
- Mass Spectrometry (MS):
 - Protocol: Introduce a dilute solution of the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass and molecular formula. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns.



- Expected Fragmentation: In ESI-MS/MS, glycosidic bonds are often labile. A characteristic fragmentation pattern for flavonoid glycosides is the neutral loss of the sugar moieties, resulting in a fragment ion corresponding to the aglycone core. This pattern is crucial for identifying the type of sugar and the structure of the flavonoid base[13][14].
- Infrared (IR) Spectroscopy:
 - Protocol: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.
 - Expected Bands: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present: a broad O-H stretching band (~3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~3100-2850 cm⁻¹), a C=O stretch for the ketone group (~1650 cm⁻¹), C=C stretching for the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching for ethers and alcohols (~1250-1000 cm⁻¹)[15][16].
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Protocol: Dissolve the sample in a UV-transparent solvent, such as methanol or ethanol, and record the absorption spectrum from approximately 200 to 500 nm.
 - Expected Spectrum: Flavonoids typically exhibit two major absorption bands. Band II, appearing between 240-280 nm, is associated with the A-ring, while Band I, between 300-390 nm, corresponds to the B-ring[10][17]. The exact position of these maxima can provide clues about the hydroxylation and glycosylation pattern of the flavonoid core[18].

Potential Biological Activity and Signaling Pathways

Direct studies on the molecular mechanisms of **Spinorhamnoside** are limited. However, its structural similarity to other flavonoids isolated from the same source, such as Spinosin, and other well-studied flavonoids, allows for informed hypotheses regarding its potential biological targets and signaling pathways.

Neuroprotective Effects via BDNF Regulation

Spinosin, a related flavonoid glycoside from Ziziphus spinosa, has demonstrated significant neuroprotective effects. Studies have shown that Spinosin can ameliorate cognitive impairment

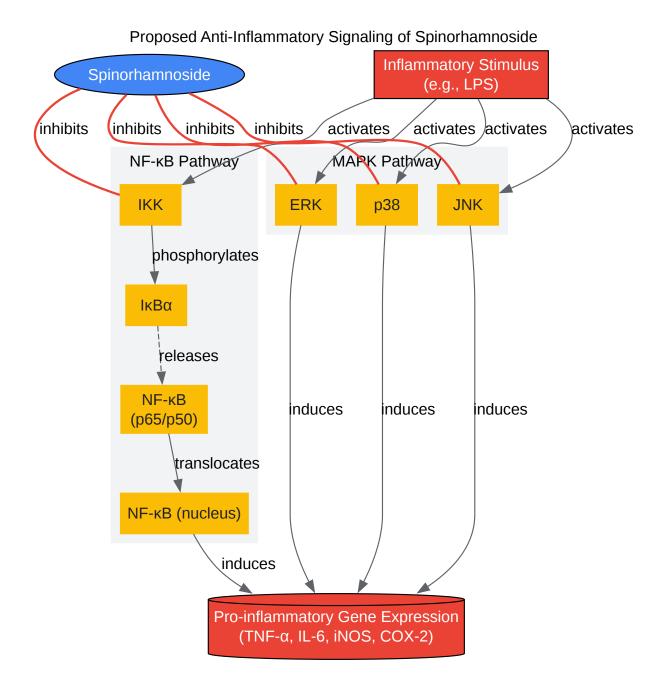


in Alzheimer's disease models by upregulating Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2)[19]. BDNF is a key neurotrophin involved in synaptic plasticity, neuronal survival, and memory. It is plausible that **Spinorhamnoside** shares these neuroprotective properties and may act through similar mechanisms.

Anti-inflammatory Activity via NF-kB and MAPK Pathways

Flavonoids are well-known for their anti-inflammatory activities[2]. Many exert their effects by inhibiting key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways[20]. These pathways control the expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and enzymes (e.g., iNOS, COX-2). Flavonols like fisetin and quercetin have been shown to suppress the phosphorylation of key proteins in these pathways, including I κ B α , p65, JNK, ERK, and p38[20]. Given its flavonoid structure, **Spinorhamnoside** is a strong candidate for possessing anti-inflammatory properties through the modulation of these pathways.





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Caption: Proposed inhibition of MAPK and NF-kB pathways.

Regulation of the PI3K/Akt/mTOR Pathway

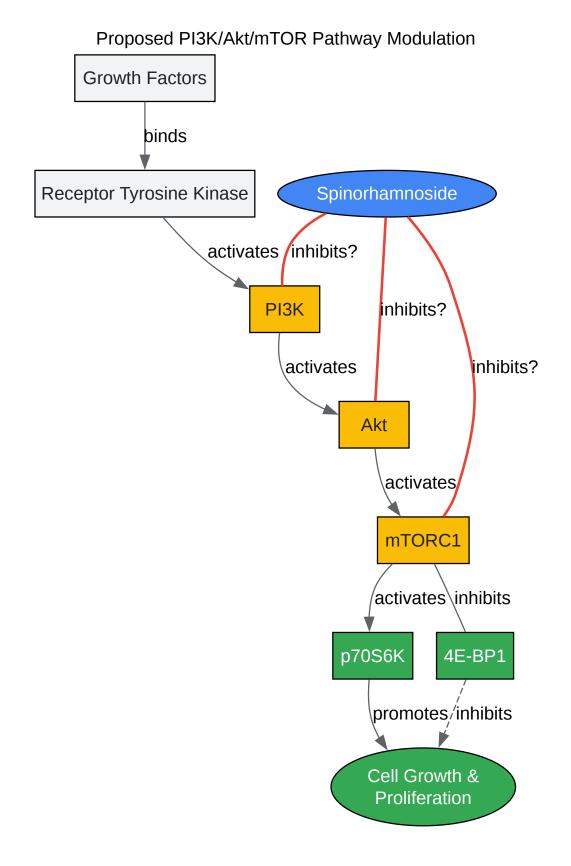


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The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival[21]. Its dysregulation is implicated in numerous diseases, including cancer. Several flavonoids, such as isorhamnetin, have been identified as inhibitors of this pathway[22]. They can suppress the phosphorylation of key downstream effectors like Akt, p70S6 kinase (p70S6K), and 4E-BP1, leading to cell cycle arrest and reduced proliferation[22]. The structural backbone of **Spinorhamnoside** suggests it could also interact with and modulate components of the PI3K/Akt/mTOR pathway, representing a promising avenue for cancer research.





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Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.



Conclusion

Spinorhamnoside is a flavonoid glycoside with a chemical structure that suggests significant potential for biological activity, particularly in the areas of neuroprotection and anti-inflammatory action. While comprehensive experimental data on its physicochemical properties are still emerging, established analytical techniques provide a clear path for its isolation and characterization. Future research should focus on validating the hypothesized mechanisms of action, particularly its effects on the PI3K/Akt/mTOR, MAPK, and NF-kB signaling pathways, to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists dedicated to exploring the pharmacological value of this promising natural compound.

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